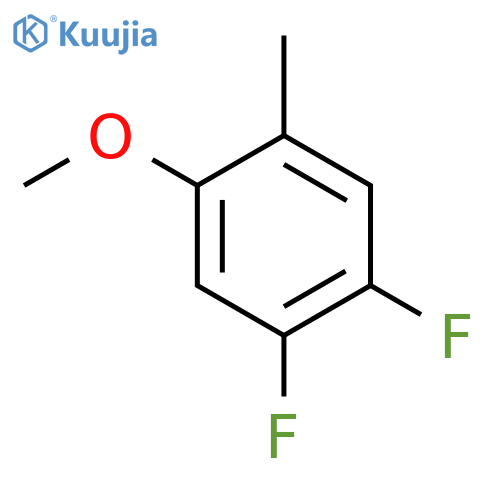

Cas no 933674-84-1 (1,2-Difluoro-4-methoxy-5-methyl-benzene)

1,2-Difluoro-4-methoxy-5-methyl-benzene 化学的及び物理的性質

名前と識別子

-

- 1,2-Difluoro-4-methoxy-5-methyl-benzene

- 933674-84-1

- DTXSID601283712

- AKOS006342823

- SCHEMBL3755393

- MFCD04972817

- 4,5-difluoro-2-methylanisole

- 1,2-difluoro-4-methoxy-5-methylbenzene

-

- MDL: MFCD04972817

- インチ: InChI=1S/C8H8F2O/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3

- InChIKey: NSPHAHANGCSOEO-UHFFFAOYSA-N

- SMILES: CC1=CC(=C(C=C1OC)F)F

計算された属性

- 精确分子量: 158.05432120g/mol

- 同位素质量: 158.05432120g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 11

- 回転可能化学結合数: 1

- 複雑さ: 129

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.5

- トポロジー分子極性表面積: 9.2Ų

1,2-Difluoro-4-methoxy-5-methyl-benzene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 032824-2g |

1,2-Difluoro-4-methoxy-5-methyl-benzene |

933674-84-1 | 2g |

£731.00 | 2022-03-01 | ||

| Alichem | A010004041-250mg |

4,5-Difluoro-2-methoxytoluene |

933674-84-1 | 97% | 250mg |

$480.00 | 2023-08-31 | |

| Alichem | A010004041-500mg |

4,5-Difluoro-2-methoxytoluene |

933674-84-1 | 97% | 500mg |

$798.70 | 2023-08-31 | |

| Alichem | A010004041-1g |

4,5-Difluoro-2-methoxytoluene |

933674-84-1 | 97% | 1g |

$1504.90 | 2023-08-31 | |

| Fluorochem | 032824-250mg |

1,2-Difluoro-4-methoxy-5-methyl-benzene |

933674-84-1 | 250mg |

£160.00 | 2022-03-01 | ||

| Fluorochem | 032824-1g |

1,2-Difluoro-4-methoxy-5-methyl-benzene |

933674-84-1 | 1g |

£465.00 | 2022-03-01 |

1,2-Difluoro-4-methoxy-5-methyl-benzene 関連文献

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

1,2-Difluoro-4-methoxy-5-methyl-benzeneに関する追加情報

1,2-Difluoro-4-methoxy-5-methyl-benzene: A Comprehensive Overview

1,2-Difluoro-4-methoxy-5-methyl-benzene, also known by its CAS number 933674-84-1, is a versatile aromatic compound with significant applications in various fields of chemistry. This compound is characterized by its unique substitution pattern on the benzene ring, featuring two fluorine atoms at the 1 and 2 positions, a methoxy group at the 4 position, and a methyl group at the 5 position. The combination of these substituents imparts distinct chemical and physical properties to the molecule, making it a valuable compound in both academic research and industrial applications.

The synthesis of 1,2-Difluoro-4-methoxy-5-methyl-benzene typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have focused on improving the efficiency and sustainability of these processes. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, thereby reducing reaction times and minimizing waste. These innovations align with the growing emphasis on green chemistry principles in modern chemical synthesis.

In terms of physical properties, 1,2-Difluoro-4-methoxy-5-methyl-benzene exhibits a melting point of approximately 5°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various solution-based reactions. The presence of electron-withdrawing groups like fluorine atoms enhances the reactivity of the benzene ring, making it an ideal substrate for electrophilic substitution reactions. Recent studies have demonstrated its utility in the preparation of biologically active compounds, particularly in drug discovery programs targeting specific enzyme systems.

The electronic structure of 1,2-Difluoro-4-methoxy-5-methyl-benzene has been extensively studied using computational chemistry techniques. Advanced quantum mechanical calculations have provided insights into its molecular orbitals and reactivity patterns. These findings have been instrumental in designing novel synthetic pathways and predicting the behavior of related compounds in complex chemical environments.

In terms of applications, 1,2-Difluoro-4-methoxy-5-methyl-benzene finds use in the synthesis of pharmaceutical intermediates, agrochemicals, and advanced materials. Its ability to undergo multiple types of chemical transformations makes it a valuable building block in organic synthesis. For example, recent research has highlighted its role in the construction of heterocyclic compounds with potential anticancer activity. Additionally, its fluorinated nature confers stability against UV degradation, making it a candidate for use in high-performance materials such as polymers and coatings.

The environmental impact of 1,2-Difluoro-4-methoxy-5-methyl-benzene has also been a topic of interest. Studies on its biodegradation pathways have revealed that it undergoes microbial transformation under specific conditions. This information is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.

In conclusion, 1,2-Difluoro-4-methoxy-5-methyl-benzene is a multifaceted compound with a wide range of applications across different domains of chemistry. Its unique structure and reactivity continue to inspire innovative research directions, contributing to advancements in both fundamental science and applied technologies.

933674-84-1 (1,2-Difluoro-4-methoxy-5-methyl-benzene) Related Products

- 300834-33-7(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1019629-10-7(4-chloro-2-{(1-methoxypropan-2-yl)aminomethyl}phenol)

- 1806722-13-3(3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid)

- 953916-58-0(2-(naphthalen-2-yloxy)-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)acetamide)

- 866019-29-6(3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid)

- 1805214-25-8(2-Amino-5-(difluoromethyl)-3-hydroxypyridine-4-carboxamide)

- 1805330-01-1(3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine)

- 871317-98-5(2,6-dichloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide)

- 1344158-46-8(6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-(9H-fluoren-9-ylmethyl) ester)

- 1491992-79-0(2-(4-Methoxyphenyl)-1-methylpiperidin-4-amine)